NK-611 hydrochloride is a semisynthetic derivative of etoposide, which itself is derived from podophyllotoxin, a natural compound extracted from the roots of the Podophyllum plant. This compound is classified as an antineoplastic agent, primarily used in cancer treatment due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. NK-611 has demonstrated enhanced potency against various cancer cell lines compared to its parent compound, etoposide, making it a subject of interest in oncological pharmacology .
The synthesis of NK-611 hydrochloride involves several steps that modify the structure of etoposide to enhance its therapeutic efficacy. The general synthetic route includes:
Key parameters include maintaining an inert atmosphere during reactions to prevent unwanted side reactions and monitoring the reaction progress through techniques like thin-layer chromatography .
NK-611 hydrochloride has a complex molecular structure characterized by:
The three-dimensional conformation of NK-611 can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its spatial arrangement and potential binding sites for target enzymes .
NK-611 hydrochloride participates in several chemical reactions relevant to its mechanism of action:
These reactions are critical in understanding both the therapeutic efficacy and potential side effects associated with NK-611 treatment .
The mechanism of action for NK-611 hydrochloride primarily revolves around its role as a topoisomerase II inhibitor:
This mechanism highlights the importance of topoisomerase inhibition in cancer therapeutics and positions NK-611 as a promising candidate for further clinical development .
The physical and chemical properties of NK-611 hydrochloride include:
These properties are crucial for formulating effective drug delivery systems and ensuring patient safety during administration .
NK-611 hydrochloride (CAS# 105760-98-3) is a water-soluble semisynthetic epipodophyllotoxin derivative derived from Podophyllum rhizome lignans. Its synthesis follows a multi-step optimization pathway beginning with natural (-)-podophyllotoxin, which undergoes strategic modifications to enhance bioavailability and antitumor efficacy [7]. The core structural framework retains the tetracyclic podophyllotoxin skeleton (rings A–D) but introduces critical alterations:
Table 1: Structural Evolution from Podophyllotoxin to NK-611
Compound | C4 Modification | C7 Configuration | Solubility Enhancer |
---|---|---|---|
Podophyllotoxin | -OH | trans-Lactone | None |
Etoposide | 4,6-O-Methylidene-β-D-glucose | cis-Lactone | Methyl glucose |
NK-611 | 4,6-O-Ethylidene-2-dimethylamino-β-D-glucose | cis-Lactone | Dimethylamino group |
The ethylidene bridge in NK-611’s glucosyl unit sterically shields the glycosidic bond, mitigating enzymatic hydrolysis and extending plasma half-life compared to etoposide [5]. This modification addresses a key limitation in early podophyllotoxin analogs: metabolic instability in vivo.
NK-611’s dimethylamino group and ethylidene acetal are pivotal for its superior Topo II inhibition. Biochemical and cellular studies reveal:
Table 2: Cytotoxic Potency of NK-611 vs. Reference Agents
Agent | IC₅₀ (µM), Short Exposure (1h) | IC₅₀ (µM), Long Exposure (21d) | Tumor Types Inhibited |
---|---|---|---|
NK-611 | 51.0* | 6.8* | Lung, Breast, Ovarian |
Etoposide | 50.2* | 7.2* | Similar spectrum |
Doxorubicin | 0.15 | 0.02 | Limited overlap |
*Concentration achieving ≥50% CFU inhibition in 45–50 tumor specimens* [1]
NK-611 belongs to a broader class of epipodophyllotoxin derivatives whose Topo II inhibition correlates with C4 glycoside modifications and C7 chirality. Key SAR insights include:
Structurally, NK-611 occupies a unique niche: its moderate-sized dimethylaminoethylidene glucosyl group optimally engages both Topo II and DNA without excessive steric bulk. This contrasts with larger conjugates (e.g., polyaromatic amines) that hinder cellular uptake [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7